(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone, also known as VU0400783, is a synthetic molecule belonging to the class of heterocyclic compounds. These compounds contain atoms from different elements in their ring structures. VU0400783 was first synthesized and described in 2003 by researchers at Vanderbilt University [].
The scientific research surrounding VU0400783 has primarily focused on its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting the activity of specific kinases, researchers aim to develop drugs for various diseases, including cancer and inflammatory conditions [].
Studies have shown that VU0400783 exhibits inhibitory activity against several kinases, including Flt-3, CDK2/cyclin E, and Aurora B. Flt-3 is a kinase frequently mutated in acute myeloid leukemia (AML), while CDK2/cyclin E and Aurora B are involved in cell cycle progression, making them potential targets for cancer therapy [, , ].
The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone features a complex molecular structure characterized by the presence of several heterocyclic rings, namely a piperazine ring, a thiazole derivative, and a pyrrolidine moiety. This intricate combination suggests significant potential in medicinal chemistry, particularly due to the biological activities associated with such heterocycles. The compound is cataloged under the CAS number 886916-29-6, with a molecular formula of C₁₈H₁₉N₅O₂S₂ and a molecular weight of approximately 429.6 g/mol.
The synthesis of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone typically involves several key steps:
Given its structural characteristics, this compound may find applications in various fields:
The compound's ability to interact with biological systems makes it a candidate for further investigation in drug discovery programs .
Interaction studies involving this compound could focus on its binding affinity to specific receptors or enzymes. Computational modeling techniques may be employed to predict its behavior in biological systems and optimize its structure for enhanced efficacy. Investigating how modifications to its structure affect interactions with biological targets will be crucial for understanding its pharmacological potential .
Several compounds share structural similarities with (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone, highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | 1172934-08-5 | Contains pyrazine instead of pyrrolidine |
| (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | Not provided | Features naphthalene as a substituent |
| (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone | 1170114-46-1 | Incorporates a dimethylphenyl group |
These compounds illustrate variations in substituents that can influence their biological properties and applications while maintaining core structural elements that confer similar functionalities .